

# An In-depth Technical Guide to the Synthesis of Dazomet

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Dazomet*

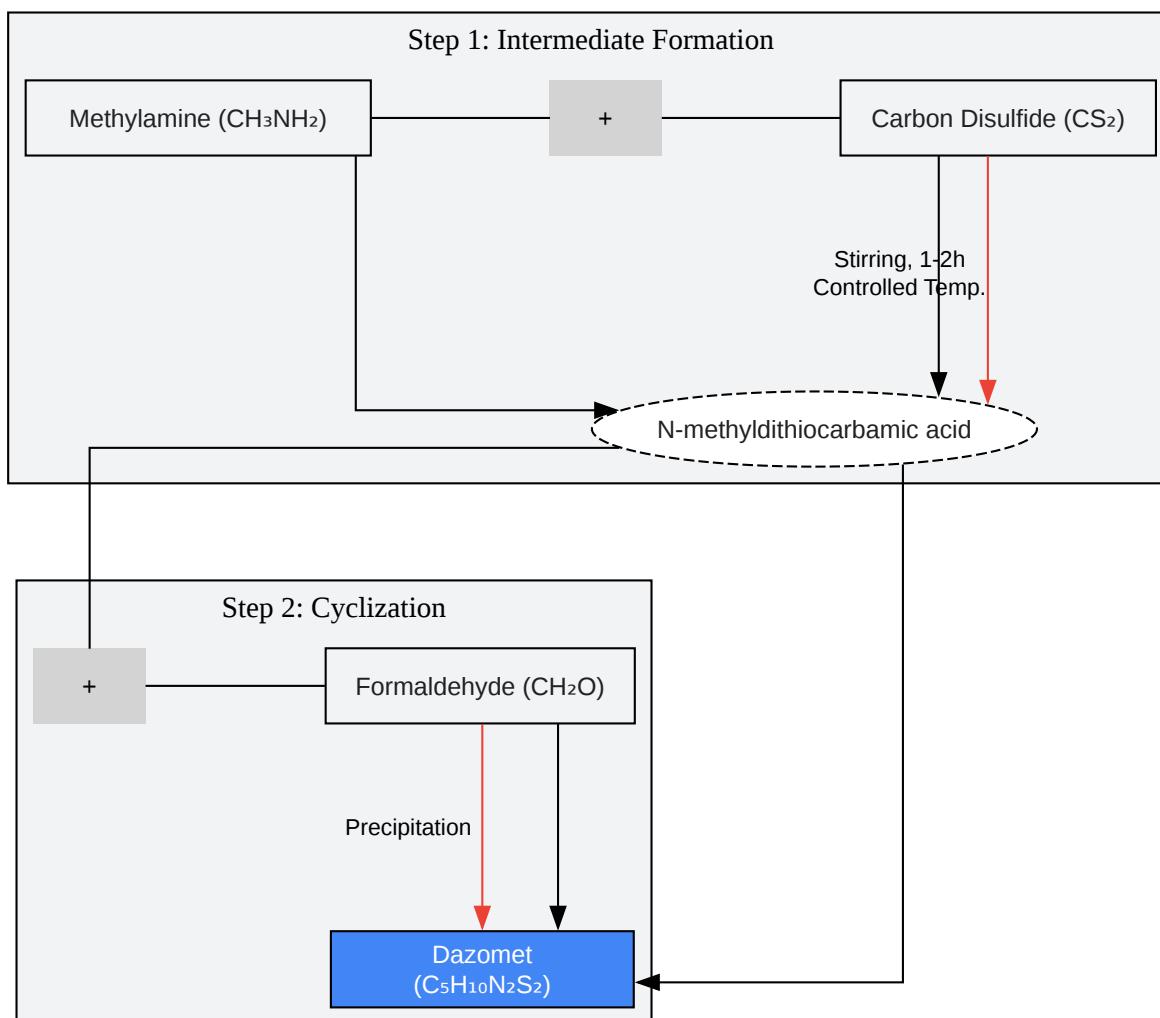
Cat. No.: *B121842*

[Get Quote](#)

## Introduction

**Dazomet**, with the IUPAC name 3,5-Dimethyl-1,3,5-thiadiazinane-2-thione, is a broad-spectrum soil fumigant.<sup>[1][2]</sup> It is utilized in agriculture to control soil fungi, nematodes, germinating weed seeds, and soil-dwelling insects prior to planting.<sup>[3][4]</sup> **Dazomet** functions as a pro-pesticide; upon application to moist soil, it decomposes to release methyl isothiocyanate (MITC), a volatile and highly toxic gas that is the primary active agent.<sup>[1][2][5]</sup> This guide provides a detailed overview of the primary industrial synthesis pathway of **Dazomet**, including experimental protocols, quantitative data, and a visual representation of the chemical process.

## Core Synthesis Pathway


The commercial production of **Dazomet** is a well-established, two-step process. The synthesis begins with the reaction of methylamine ( $\text{CH}_3\text{NH}_2$ ) and carbon disulfide ( $\text{CS}_2$ ) to form an intermediate, N-methyldithiocarbamic acid. This intermediate is subsequently cyclized with formaldehyde ( $\text{CH}_2\text{O}$ ) to yield the final **Dazomet** product.<sup>[1][6][7]</sup>

- Step 1: Formation of N-methyldithiocarbamic Acid In this initial step, an aqueous solution of methylamine is reacted with carbon disulfide. This reaction forms the oily intermediate, N-methyldithiocarbamic acid. The process is typically conducted under controlled temperature conditions to ensure high yield and purity.<sup>[7][8]</sup>
- Step 2: Cyclization with Formaldehyde The N-methyldithiocarbamic acid intermediate is then reacted with formaldehyde. This step involves a cyclization reaction that forms the stable

heterocyclic structure of **Dazomet**, which precipitates out of the solution.[1][8] Catalysts such as zinc powder may be used in this stage to improve the reaction efficiency.[8]

## Visualization of the Synthesis Pathway

The following diagram illustrates the two-step chemical reaction for the synthesis of **Dazomet**.



[Click to download full resolution via product page](#)

Diagram 1: General Synthesis Pathway of **Dazomet**.

## Experimental Protocols

The following is a representative experimental protocol derived from established manufacturing methodologies.[\[7\]](#)[\[8\]](#)

**Objective:** To synthesize **Dazomet** via a two-step reaction involving the formation of N-methyldithiocarbamic acid followed by cyclization with formaldehyde.

### Materials:

- 30% Methylamine aqueous solution (w/w)
- 99% Carbon Disulfide
- 37% Formalin (formaldehyde solution)
- Zinc Powder (optional catalyst)
- Water (for dilution)
- Reaction kettle/reactor with stirring mechanism and cooling system

### Procedure:

#### Step 1: Synthesis of N-methyldithiocarbamic Acid Intermediate

- Dilute the 30% methylamine aqueous solution with water in a reactor (e.g., a salt oven).
- Initiate stirring and begin cooling the reactor using a cold water bath.
- Slowly add carbon disulfide dropwise into the methylamine solution.
- Carefully control the reaction temperature, maintaining it within the range of  $20 \pm 5^\circ\text{C}$  and not exceeding  $30^\circ\text{C}$ .[\[7\]](#)[\[8\]](#)
- After the complete addition of carbon disulfide, continue stirring the mixture for a period of 1 to 2 hours.[\[7\]](#)

- Cease stirring and allow the mixture to stand, permitting the layers to separate.
- Separate and collect the lower, oily layer, which is the N-methyldithiocarbamic acid intermediate.

#### Step 2: Synthesis of **Dazomet** (Cyclization)

- Transfer the obtained N-methyldithiocarbamic acid intermediate into a cyclization kettle.
- If using a catalyst, add zinc powder to the kettle.[8]
- Begin stirring and cool the mixture.
- Add the 37% formaldehyde solution dropwise into the cyclization kettle, controlling the temperature at approximately 25°C.[8]
- Following the addition of formaldehyde, allow the insulation reaction to proceed for approximately one hour with continued stirring.
- The **Dazomet** product will precipitate. Transfer the resulting slurry to a suction filter.
- Filter the product and wash it with water.
- The filtered solid is then processed through centrifugation and drying to yield the final **Dazomet** product.[8]

## Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and properties of **Dazomet** as reported in technical and regulatory documents.

Table 1: Reaction Parameters and Yields

| Parameter                       | Value                                                | Source |
|---------------------------------|------------------------------------------------------|--------|
| Intermediate Synthesis          |                                                      |        |
| Reactant Molar Ratio (Example)  | 0.4 mol (Methylamine) to 0.32 mol (CS <sub>2</sub> ) | [7]    |
| Reaction Temperature            | ≤ 30°C (typically 20 ± 5°C)                          | [7][8] |
| Reaction Time                   | 1.5 hours                                            | [7]    |
| Intermediate Yield              | 99.39%                                               | [7]    |
| Dazomet Synthesis (Cyclization) |                                                      |        |
| Reaction Temperature            | ~25°C                                                | [8]    |
| Insulation Reaction Time        | 1 hour                                               | [8]    |
| Final Product Purity            | > 98%                                                | [8]    |

Table 2: Product Specifications

| Parameter                          | Value                                                        | Source |
|------------------------------------|--------------------------------------------------------------|--------|
| Physical Appearance                | White to off-white/yellowish crystalline solid               | [1][3] |
| IUPAC Name                         | 3,5-Dimethyl-1,3,5-thiadiazinane-2-thione                    | [1]    |
| Molecular Formula                  | C <sub>5</sub> H <sub>10</sub> N <sub>2</sub> S <sub>2</sub> | [1]    |
| Molar Mass                         | 162.27 g·mol <sup>-1</sup>                                   | [1]    |
| Melting Point                      | 104 to 105 °C                                                | [1]    |
| Declared Content (Technical Grade) | ≥ 940 g/kg                                                   | [3][9] |

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Dazomet - Wikipedia [en.wikipedia.org]
- 2. Dazomet | C5H10N2S2 | CID 10788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. openknowledge.fao.org [openknowledge.fao.org]
- 4. Dazomet | 533-74-4 [chemicalbook.com]
- 5. US9510599B2 - Dazomet compositions - Google Patents [patents.google.com]
- 6. Dazomet (Ref: N 521) [sitem.herts.ac.uk]
- 7. CN1543787A - The preparation technology of Mianlong dust-free stable microgranule - Google Patents [patents.google.com]
- 8. CN107353259A - A kind of production technology of dazomet - Google Patents [patents.google.com]
- 9. fao.org [fao.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Synthesis of Dazomet]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b121842#synthesis-pathway-of-dazomet>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)